1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-4-(trifluoromethyl)pyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-12-2-4(6(11)13)5(3-12)7(8,9)10/h2-3H,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMKMMLDHPBJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . Another approach involves the use of trifluoromethyl sulfonyl chloride (CF3SO2Cl) with a base such as triethylamine (TEA) in an organic solvent .
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with NaBH4 produces alcohols.
Scientific Research Applications
While the search results do not provide extensive details specifically on the applications of "1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide," they do offer some related information that can be pieced together. Here's a summary based on the available data:
Potential Applications and Related Research
This compound is a chemical compound with the molecular formula C7H7F3N2O . While specific applications for this exact compound are not detailed in the search results, the presence of related chemical moieties and similar compounds suggests potential areas of interest:
- Pharmaceutical Research:
- Pyrrole Carboxamides: The search results mention "Solid composition of pyrrole carboxamide" in the context of a stable form of (S)-1-(2-hydroxyethyl)-4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide . This compound is related to the query compound due to the presence of the pyrrole-3-carboxamide core structure. The study highlights its potential therapeutic effect on diseases such as hypertension, heart disease, kidney disease, cerebrovascular disease, or vascular disorder .
- Trifluoromethyl groups: The inclusion of a trifluoromethyl group is common in pharmaceuticals.
- Inhibitory Activities:
- Halogenated coumarin–chalcones were synthesized, and their inhibitory activities against monoamine oxidases (MAOs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) were evaluated . Although this is not the same compound, it demonstrates that trifluoromethyl-containing compounds can have significant biological activity as enzyme inhibitors.
- Anticancer research:
- Fungicides:
Given the information, this compound might find applications or be of interest in:
- Development of novel therapeutic agents.
- Research into enzyme inhibition.
- Synthesis of new antifungal compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, often through hydrogen bonding or hydrophobic interactions. This can lead to the inhibition or activation of specific biological pathways, depending on the target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The compound shares structural similarities with several trifluoromethyl-substituted heterocycles (Table 1):
| Compound Name | CAS RN | Similarity Score | Key Structural Features |
|---|---|---|---|
| 4-(Trifluoromethyl)nicotinohydrazide | 175204-84-9 | 0.90 | Pyridine ring with -CF₃ and hydrazide group |
| 5-(2-(Trifluoromethyl)phenyl)nicotinamide | 1125421-92-2 | 0.85 | Nicotinamide backbone with aryl-CF₃ |
| 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxamide | 1806809-98-2 | 0.84 | Pyridine with dual CF₃/CF₂H substitution |
Key Observations :
- The trifluoromethyl group is a common pharmacophore across analogs, but its placement (pyridine vs. pyrrole) and additional substituents (e.g., hydrazide) influence target selectivity and solubility .
- The carboxamide group in the target compound distinguishes it from esters (e.g., Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate), which exhibit reduced hydrogen-bonding capacity .
Trifluoromethyl vs. Isoxazole Substitution
- Compound 47m (N-[4-(Diethylamino)phenyl]-1-methyl-4-(5-methylisoxazol-3-yl)-1H-pyrrole-3-carboxamide): Replacing -CF₃ with a 5-methylisoxazole group reduces electronegativity but introduces steric bulk. This substitution may alter receptor binding kinetics, as seen in kinase inhibition studies .
Pyrazole Derivatives
Physicochemical and Pharmacological Properties
Physicochemical Data (Table 2)
Pharmacological Potential
- Antitumor Activity : Pyrrole-3-carboxamides are associated with cytotoxicity and solid tumor inhibition, as seen in analogs like DM-20 (N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide) .
Biological Activity
1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various diseases, and potential applications in medicine and agriculture.
The compound belongs to the class of pyrrole derivatives, characterized by the presence of a trifluoromethyl group and a carboxamide functional group. Its chemical structure can be represented as follows:
This structure contributes to its unique properties and biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to induce apoptosis in cancer cell lines, which is a crucial mechanism for cancer treatment. For instance, in vitro studies demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| A549 | 12.5 | Apoptosis |
| MCF-7 | 8.0 | Apoptosis |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound also exhibits antimicrobial properties , particularly against various pathogens. It has shown effectiveness against both bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies.
| Pathogen | MIC Value (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 3.125 | Bacterial |
| Candida albicans | 6.25 | Fungal |
These results indicate that the compound could be utilized in treating infections caused by resistant strains of bacteria and fungi.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that promote growth.
- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in malignant cells.
- Antimicrobial Action : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating membrane penetration and disrupting microbial cell integrity.
Study on Antitumor Efficacy
A recent study evaluated the antitumor effects of this compound in xenograft models. Mice implanted with human tumor cells were treated with varying doses of the compound. Results indicated significant tumor reduction compared to controls, supporting its potential as an anticancer agent.
Research on Antimicrobial Properties
Another study focused on the antimicrobial efficacy against resistant bacterial strains. The compound was tested against clinical isolates of Staphylococcus aureus and demonstrated a remarkable reduction in bacterial load in treated samples compared to untreated controls.
Q & A
Q. Basic Characterization :
- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) splits signals in adjacent protons (e.g., δ 7.2–7.6 ppm for pyrrole ring protons) .
- IR Spectroscopy : Stretching vibrations for the carboxamide group (C=O at ~1680 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) confirm functional groups .
Advanced Contradiction Analysis : Discrepancies in NMR data (e.g., unexpected splitting) may arise from rotational isomerism or impurities. Cross-validation with X-ray crystallography (as in methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate ) or high-resolution mass spectrometry (HRMS) ensures accuracy. For example, a 2022 study resolved conflicting NOESY signals by confirming crystal packing effects .
What methodologies are recommended for assessing the biological activity of this compound in drug discovery?
Q. Initial Screening :
- In vitro cytotoxicity assays (e.g., MTT) against tumor cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .
- Anti-inflammatory activity : Inhibition of COX-2 enzyme activity, measured via ELISA .
Mechanistic Studies : Advanced techniques include:
- Molecular docking to predict binding affinity for targets like kinases or GPCRs. A 2022 study used AutoDock Vina to simulate interactions with EGFR .
- Metabolic stability assays using liver microsomes to evaluate pharmacokinetic profiles .
How do trifluoromethyl and carboxamide groups influence the compound’s physicochemical properties?
Q. Basic Properties :
- Lipophilicity : The -CF₃ group increases logP (hydrophobicity), enhancing membrane permeability.
- Solubility : The carboxamide group improves aqueous solubility via hydrogen bonding .
Advanced Analysis : Computational tools (e.g., COSMO-RS) predict solubility parameters. Experimental studies show that -CF₃ reduces melting points (e.g., 150–152°C for analogous compounds ) and stabilizes π-stacking interactions in crystal lattices .
What strategies mitigate byproduct formation during large-scale synthesis?
Q. Basic Strategies :
Q. Advanced Process Engineering :
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions .
- Membrane separation : Nanofiltration membranes isolate the product from unreacted intermediates .
How can regioselectivity challenges in pyrrole functionalization be addressed?
Q. Basic Approaches :
- Directing groups : Use of electron-withdrawing groups (e.g., -COOMe) to direct trifluoromethylation to the 4-position .
Q. Advanced Methods :
- Transition-metal catalysis : Pd-catalyzed C-H activation enables selective trifluoromethylation at the 3- or 4-position, as demonstrated in pyrazole analogs .
- DFT calculations : Predict electronic effects of substituents to guide synthetic routes .
What analytical techniques validate purity ≥95% for this compound?
Q. Basic QC :
Q. Advanced Contaminant Identification :
- LC-MS/MS : Detects trace impurities (e.g., unreacted starting materials) at ppm levels .
- ¹⁹F NMR : Quantifies residual fluorinated byproducts .
How does this compound compare structurally and functionally to related pyrazole-carboxamides?
Q. Structural Comparison :
Functional Insights : The pyrrole scaffold’s planar structure enhances DNA intercalation, while pyrazole derivatives exhibit stronger kinase binding due to nitrogen positioning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
